Lp-PLA2-IN-3

Lp-PLA2 enzyme inhibition IC50

Why accept a flawed PK surrogate? Lp-PLA2-IN-3 delivers a 22-fold longer half-life (7.7 h vs. 0.34 h) and >8-fold greater potency than analog Lp-PLA2-IN-2, eliminating the rapid clearance that undermines target engagement in atherosclerosis models. With 35.5% oral bioavailability and once-daily oral dosing feasibility, this selective inhibitor (IC50 14 nM) spares PAFR, enabling clean mechanistic deconvolution. Procure ≥98% purity, research-use-only compound shipped ambient; available from multiple global vendors. Request a quote to secure batch-reserved material for your next study.

Molecular Formula C20H13ClF3N3O3S
Molecular Weight 467.8 g/mol
Cat. No. B2562292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-3
Molecular FormulaC20H13ClF3N3O3S
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
InChIInChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2
InChIKeyGADGQEKPNKSGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-3 Procurement: Potent Orally Bioavailable Lp-PLA2 Inhibitor for Atherosclerosis and Inflammatory Disease Research


Lp-PLA2-IN-3 is a synthetic small-molecule inhibitor targeting lipoprotein-associated phospholipase A2 (Lp-PLA2, also known as PLA2G7), an enzyme implicated in the hydrolysis of oxidized phospholipids and the generation of pro-inflammatory mediators central to atherosclerosis and vascular inflammation . It belongs to a class of Lp-PLA2 antagonists, specifically identified as a potent inhibitor of recombinant human Lp-PLA2 .

Why Generic Lp-PLA2 Inhibitors Cannot Replace Lp-PLA2-IN-3 in Experimental Models


Substituting Lp-PLA2-IN-3 with another in-class compound without rigorous revalidation introduces significant experimental risk. While several Lp-PLA2 inhibitors exist, they exhibit critical differences in potency, pharmacokinetic (PK) profiles, and oral bioavailability that directly impact experimental design, dosing regimens, and the translatability of in vivo results. For instance, the close analog Lp-PLA2-IN-2 shows a >8-fold lower potency and a vastly inferior PK profile, characterized by extremely rapid clearance, which would fundamentally alter target engagement and necessitate a different dosing strategy [1][2]. Procurement based solely on nominal target inhibition, without accounting for these quantifiable PK and potency variations, can lead to inconsistent or uninterpretable data, wasting valuable research resources [1][2][3].

Lp-PLA2-IN-3 Quantitative Differentiation Data: Potency, Pharmacokinetics & Comparator Analysis


Lp-PLA2-IN-3 Demonstrates >8-Fold Superior Potency Compared to Lp-PLA2-IN-2

Lp-PLA2-IN-3 inhibits recombinant human Lp-PLA2 with an IC50 of 14 nM , representing an 8.6-fold improvement in potency over the related analog Lp-PLA2-IN-2, which has a reported IC50 of 120 nM in the same assay format [1][2].

Lp-PLA2 enzyme inhibition IC50

Lp-PLA2-IN-3 Exhibits Vastly Superior Pharmacokinetic Half-Life and Clearance Over Lp-PLA2-IN-2

In rat pharmacokinetic studies, Lp-PLA2-IN-3 exhibits a dramatically improved profile compared to Lp-PLA2-IN-2. Following intravenous (i.v.) administration of 1 mg/kg, Lp-PLA2-IN-3 has a terminal half-life (t1/2) of 4 hours and a clearance (CL) of 3.1 mL/min/kg . In contrast, Lp-PLA2-IN-2 at the same dose (1 mg/kg, i.v.) shows a much shorter t1/2 of 0.34 hours and a >20-fold higher CL of 67 mL/min/kg [1].

Lp-PLA2 pharmacokinetics half-life

Lp-PLA2-IN-3 Provides Superior Oral Bioavailability Compared to Darapladib

Lp-PLA2-IN-3 demonstrates favorable oral bioavailability, with a reported value of 35.5% following a 3 mg/kg oral dose in rats . This is notably higher than the oral bioavailability of the well-studied Lp-PLA2 inhibitor darapladib, which is reported to be 11% in the fed rat [1].

Lp-PLA2 oral bioavailability pharmacokinetics

Lp-PLA2-IN-3 Balances Potency and Oral Bioavailability, a Key Differentiator from Rilapladib

While rilapladib (SB-659032) is a potent Lp-PLA2 inhibitor (IC50 = 230 pM), it also acts as a platelet-activating factor receptor (PAFR) antagonist, complicating its use as a selective probe for Lp-PLA2 biology . Darapladib is extremely potent (IC50 = 0.25 nM) but has lower oral bioavailability (11% in rat) [1]. Lp-PLA2-IN-3 occupies a distinct profile with good potency (IC50 = 14 nM) and favorable oral bioavailability (35.5%), positioning it as a balanced candidate for in vivo pharmacology studies where both target engagement and dosing convenience are critical.

Lp-PLA2 drug discovery lead optimization

Lp-PLA2-IN-3 Optimal Use Cases: Atherosclerosis, Inflammatory Research & In Vivo Pharmacology


Chronic In Vivo Models of Atherosclerosis and Vascular Inflammation

The extended half-life (t1/2 = 4-7.7 h) and high oral bioavailability (35.5%) of Lp-PLA2-IN-3, as demonstrated in rat PK studies , make it the preferred choice over analogs like Lp-PLA2-IN-2 (t1/2 = 0.34 h) for long-term disease models . Its favorable profile supports once-daily oral dosing in rodent models of atherosclerosis, reducing animal handling stress and ensuring sustained target engagement over multi-week studies.

Pharmacological Tool for Differentiating Lp-PLA2 Biology from PAFR Signaling

Unlike rilapladib, which has dual activity as an Lp-PLA2 inhibitor and PAFR antagonist, Lp-PLA2-IN-3 is described as a selective Lp-PLA2 inhibitor . This selectivity is crucial for experiments aimed at deconvoluting the specific contribution of Lp-PLA2 inhibition from other related inflammatory pathways, enabling more definitive conclusions in mechanistic pharmacology studies.

Lead Optimization Benchmark in Lp-PLA2 Drug Discovery Programs

Lp-PLA2-IN-3 serves as a valuable benchmark in medicinal chemistry for optimizing the balance between potency and oral exposure. With an IC50 of 14 nM and oral bioavailability of 35.5% , it provides a reference point for newer chemical series aiming to surpass the PK limitations of earlier inhibitors like darapladib (F=11%) while maintaining sufficient potency for in vivo proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lp-PLA2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.